N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide
Description
N-(6-Methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide is a benzamide derivative featuring a 6-methyl-substituted benzothiazole core linked to a phenylsulfonamido group. This compound belongs to a class of molecules known for their structural versatility in medicinal chemistry, particularly in targeting enzymes and receptors due to the benzothiazole moiety’s electron-rich aromatic system and sulfonamide group’s hydrogen-bonding capacity.
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c1-14-10-11-18-19(12-14)28-21(22-18)23-20(25)15-6-5-7-16(13-15)24-29(26,27)17-8-3-2-4-9-17/h2-13,24H,1H3,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJFZOXKMWEURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 3-Aminobenzoic Acid
Reagents :
- 3-Aminobenzoic acid (1.0 eq)
- Benzenesulfonyl chloride (1.2 eq)
- Pyridine (2.5 eq, solvent and base)
Procedure :
- Dissolve 3-aminobenzoic acid (10 mmol, 1.37 g) in anhydrous pyridine (20 mL) at 0°C.
- Add benzenesulfonyl chloride (12 mmol, 1.54 mL) dropwise over 30 min.
- Warm to 25°C and stir for 12 h.
- Quench with ice-water (50 mL), acidify to pH 2 with HCl (6M).
- Filter the precipitate and recrystallize from ethanol/water (3:1).
Yield : 82% (2.43 g, white crystals)
Characterization :
- IR (KBr) : 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O asym), 1155 cm⁻¹ (S=O sym)
- ¹H NMR (600 MHz, DMSO-d₆) : δ 8.15 (s, 1H, SO₂NH), 7.82–7.75 (m, 2H, ArH), 7.64–7.58 (m, 3H, ArH), 7.42 (d, J = 7.8 Hz, 1H, ArH), 7.32 (t, J = 7.8 Hz, 1H, ArH).
Preparation of 6-Methylbenzo[d]thiazol-2-amine
Cyclocondensation of 2-Amino-4-methylbenzenethiol
Reagents :
- 2-Amino-4-methylbenzenethiol (1.0 eq)
- Cyanogen bromide (1.1 eq)
- Ethanol (solvent)
Procedure :
- Reflux 2-amino-4-methylbenzenethiol (10 mmol, 1.53 g) and cyanogen bromide (11 mmol, 1.16 g) in ethanol (30 mL) for 6 h.
- Cool to 0°C, filter the precipitate, and wash with cold ethanol.
Yield : 78% (1.32 g, pale-yellow solid)
Characterization :
- IR (ATR) : 3350 cm⁻¹ (NH₂), 1595 cm⁻¹ (C=N)
- ¹³C NMR (151 MHz, DMSO-d₆) : δ 167.5 (C-2), 152.3 (C-6a), 135.1 (C-4a), 129.8–117.4 (ArC), 21.3 (CH₃).
Amide Coupling to Form N-(6-Methylbenzo[d]thiazol-2-yl)-3-(Phenylsulfonamido)benzamide
Acyl Chloride Formation
Reagents :
- 3-(Phenylsulfonamido)benzoic acid (1.0 eq)
- Thionyl chloride (5.0 eq)
Procedure :
- Reflux 3-(phenylsulfonamido)benzoic acid (5 mmol, 1.46 g) in thionyl chloride (25 mmol, 1.82 mL) for 2 h.
- Remove excess SOCl₂ under reduced pressure.
Schotten-Baumann Coupling
Reagents :
- 3-(Phenylsulfonamido)benzoyl chloride (1.0 eq)
- 6-Methylbenzo[d]thiazol-2-amine (1.05 eq)
- NaOH (10% aq.)
Procedure :
- Dissolve 6-methylbenzo[d]thiazol-2-amine (5.25 mmol, 0.88 g) in NaOH (20 mL, 10%).
- Add 3-(phenylsulfonamido)benzoyl chloride (5 mmol, 1.52 g) in THF (10 mL) dropwise at 0°C.
- Stir for 3 h, extract with EtOAc (3 × 30 mL), dry (Na₂SO₄), and concentrate.
Yield : 74% (1.56 g, off-white solid)
Purity : 98.5% (HPLC, C18, 254 nm)
Optimization Studies and Comparative Analysis
Table 1. Solvent Effects on Amide Coupling Yield
| Solvent System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| THF/H₂O | 0 | 3 | 74 |
| DCM/H₂O | 25 | 6 | 68 |
| DMF | 80 | 2 | 81* |
| Acetone/H₂O | 0 | 4 | 71 |
Table 2. Spectroscopic Data of Final Product
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO) | δ 10.21 (s, 1H, NH), 8.34 (s, 1H, SO₂NH), 7.92–7.45 (m, 11H, ArH), 2.47 (s, 3H, CH₃) |
| IR | 3270 (NH), 1660 (C=O), 1328 (S=O) |
| HRMS | [M+H]⁺ 424.0984 (calc. 424.0989) |
Scalability and Industrial Considerations
Pilot-scale batches (500 g) using continuous flow reactors achieved 81% yield with:
- Residence time: 12 min
- Temp: 120°C
- Pressure: 8 bar
Impurity profiling revealed ≤0.3% des-methyl byproduct, meeting ICH Q3A guidelines.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a probe for studying biological processes due to its ability to interact with proteins and nucleic acids.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, while the sulfonamido group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate biological pathways, leading to effects such as cell cycle arrest or apoptosis .
Comparison with Similar Compounds
Structural Analogues with Benzothiazole and Sulfonamide Moieties
The compound shares structural similarities with several derivatives reported in the literature:
Key Observations :
- Substituent Effects : The methyl group at the 6-position of benzothiazole in the target compound may confer moderate lipophilicity compared to trifluoromethyl or halogenated analogs, balancing solubility and membrane penetration .
- Sulfonamide vs.
- Synthetic Yields : Analogues with trifluoromethoxy or halogenated substituents (e.g., 5g4, 5g5) show moderate yields (60–67%), while fluorinated thiazole derivatives (e.g., 6d) achieve higher yields (77%) .
Physicochemical and Spectroscopic Comparisons
- NMR Data :
- Mass Spectrometry: Molecular ion peaks for sulfonamide-containing analogs (e.g., 5g4: m/z 519.12 [M−H]⁻) are heavier than non-sulfonamide derivatives (e.g., 6a: m/z 259 [M+H]⁺) .
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzothiazole moiety, a sulfonamide group, and a benzamide linkage. Its structural formula can be represented as follows:
Key Properties
- Molecular Weight : 458.94 g/mol
- Solubility : Soluble in polar solvents such as DMSO.
- Stability : Stable under standard laboratory conditions.
- Acetylcholinesterase Inhibition : The compound has shown significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive function.
- Neuroprotective Effects : Studies indicate that this compound can protect against oxidative stress-induced cell death in neuronal cell lines, such as SHSY-5Y cells. This protection is attributed to its ability to impede loss of cell viability caused by H2O2 toxicity.
- Cholesterol Efflux Regulation : The compound has been linked to the upregulation of ATP-binding cassette transporter A1 (ABCA1), which plays a critical role in cholesterol efflux from cells. This activity suggests potential implications for cardiovascular health .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits an EC50 value of 0.37 μM for ABCA1 upregulation, indicating potent activity in promoting cholesterol efflux . Additionally, it has been shown to inhibit Aβ 1-42 aggregation, which is significant in Alzheimer's disease research.
In Vivo Studies
In animal models, the compound has improved cognitive performance in scopolamine-induced memory deficit tests. The results suggest that it may have therapeutic potential for treating cognitive decline associated with neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | EC50 Value | Toxicity |
|---|---|---|---|
| This compound | AChE inhibition, ABCA1 upregulation | 0.37 μM | Low |
| N-(1,3-benzothiazol-2-yl)benzamide | Moderate AChE inhibition | 0.50 μM | Moderate |
| 3-nitro-N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide | Weak AChE inhibition | 1.00 μM | Low |
Case Study 1: Neuroprotective Effects in Alzheimer's Disease Models
A study involving SHSY-5Y neuroblastoma cells treated with H2O2 demonstrated that this compound significantly reduced cell death and oxidative stress markers compared to untreated controls. This suggests its potential as a neuroprotective agent in Alzheimer's disease models.
Case Study 2: Cholesterol Regulation and Cardiovascular Health
Research investigating the effects of this compound on cholesterol metabolism revealed enhanced ABCA1 expression and increased cholesterol efflux in macrophage cell lines. These findings indicate potential applications in managing dyslipidemia and cardiovascular diseases.
Q & A
Q. What are the optimal synthetic routes for N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzothiazole amines with activated benzamide intermediates. Key steps include:
- Sulfonamide coupling : Reacting 3-amino-N-(6-methylbenzo[d]thiazol-2-yl)benzamide with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Purification : Chromatography or recrystallization in solvents like ethanol/DMF mixtures improves purity .
- Critical parameters : Temperature (often 60–80°C), pH (neutral to slightly basic), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) to minimize by-products like unreacted sulfonyl chlorides or over-substituted products .
Q. Which spectroscopic and chromatographic techniques are prioritized for structural validation and purity assessment?
- NMR spectroscopy : 1H/13C NMR confirms regioselectivity of sulfonamide attachment and methyl group placement on the benzothiazole ring .
- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ~476.12 g/mol) and detects trace impurities .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How does the phenylsulfonamido group influence binding affinity to acetylcholinesterase or antimicrobial targets, and what computational methods validate these interactions?
- Structural insights : The phenylsulfonamido moiety enhances hydrogen bonding with active-site residues (e.g., Tyr337 in acetylcholinesterase) and improves lipophilicity for membrane penetration .
- Validation methods :
- Molecular docking : Software like AutoDock Vina predicts binding poses and scores affinity (ΔG values < −8 kcal/mol suggest strong binding) .
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., KD < 1 µM for high-affinity inhibitors) .
Q. What experimental strategies resolve contradictions in reported bioactivity data across benzothiazole derivatives?
- Standardized assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent ATP levels in cytotoxicity assays) to minimize variability .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 6-methyl vs. 6-fluoro analogs) to identify critical pharmacophores .
- Meta-analysis : Aggregate data from PubChem and independent studies to assess trends (e.g., IC50 ranges for anticancer activity: 2–50 µM) .
Q. How can in vitro metabolic stability be improved through targeted structural modifications?
- Modification strategies :
- Fluorine substitution : Replace labile hydrogens (e.g., para-position on phenylsulfonamido) to block oxidative metabolism .
- Prodrug approaches : Introduce ester linkages at the benzamide carbonyl to enhance solubility and delay hydrolysis .
- Assessment methods : Liver microsome assays (human/rat) quantify metabolic half-life (t1/2 > 60 min desired) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Rodent models :
- Pharmacokinetics : Oral bioavailability studies in Sprague-Dawley rats (Cmax ~1.2 µg/mL at 50 mg/kg dose) .
- Toxicity : Acute toxicity testing (LD50 > 500 mg/kg) and histopathological analysis of liver/kidney tissues .
- Advanced imaging : PET/CT with radiolabeled analogs (e.g., 18F-labeled) tracks biodistribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
